2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate

Physicochemical properties Building block characterization Purification and handling

2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate (CAS 1031926-90-5 / 1314974-49-6) is a fluorinated 1,3-diketone featuring a gem-difluoro substitution at the 2-position and a methyl group at the 5-position of the cyclohexane ring. It belongs to the class of functionalized gem-difluorocycloalkanes, which have emerged as privileged scaffolds in medicinal chemistry owing to the ability of the CF₂ moiety to modulate key physicochemical properties such as acidity, lipophilicity, and metabolic stability.

Molecular Formula C7H10F2O3
Molecular Weight 180.15 g/mol
Cat. No. B12078647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate
Molecular FormulaC7H10F2O3
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(C(=O)C1)(F)F.O
InChIInChI=1S/C7H8F2O2.H2O/c1-4-2-5(10)7(8,9)6(11)3-4;/h4H,2-3H2,1H3;1H2
InChIKeyNAEYRLRGFZBAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate – A gem-Difluorinated Cyclohexane-1,3-dione Building Block for Medicinal Chemistry Procurement


2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate (CAS 1031926-90-5 / 1314974-49-6) is a fluorinated 1,3-diketone featuring a gem-difluoro substitution at the 2-position and a methyl group at the 5-position of the cyclohexane ring . It belongs to the class of functionalized gem-difluorocycloalkanes, which have emerged as privileged scaffolds in medicinal chemistry owing to the ability of the CF₂ moiety to modulate key physicochemical properties such as acidity, lipophilicity, and metabolic stability [1]. The monohydrate form provides a defined stoichiometry that facilitates consistent formulation and handling compared to anhydrous variants.

Why 5-Methyl-1,3-cyclohexanedione or 2,2-Difluoro-1,3-cyclohexanedione Cannot Substitute for 2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate in Drug Discovery Projects


Non-fluorinated cyclohexane-1,3-diones (e.g., 5-methyl-1,3-cyclohexanedione) and variants lacking the methyl group (e.g., 2,2-difluoro-1,3-cyclohexanedione) do not reproduce the precise physicochemical profile of 2,2-difluoro-5-methyl-1,3-cyclohexanedione. The gem-difluoro motif systematically lowers pKa by 0.3–0.5 units and decreases logP by 0.54–0.55 units relative to non-fluorinated counterparts, while the 5-methyl substituent contributes steric and conformational effects that influence target engagement [1]. These combined modifications produce a pharmacologically relevant profile that cannot be replicated by simply interchanging mono-fluorinated, non-fluorinated, or different-alkyl-substituted analogs, making the title compound a non-substitutable intermediate when precise control of ionization, lipophilicity, and metabolic stability is required.

Quantitative Differentiation Evidence for 2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate vs. Closest Analogs


Boiling Point and Density Shift vs. Non-Fluorinated Parent 5-Methyl-1,3-cyclohexanedione

The predicted boiling point of 2,2-difluoro-5-methyl-1,3-cyclohexanedione (186.9 °C) is approximately 49 °C lower than that of 5-methyl-1,3-cyclohexanedione (235.7 °C), and its predicted density (1.23 g/cm³) is 0.13 g/cm³ higher . These differences reflect the impact of gem-difluorination on intermolecular interactions and molecular volume, and they have practical implications for large-scale purification via distillation and for formulation density calculations.

Physicochemical properties Building block characterization Purification and handling

pKa Decrease of 0.3–0.5 Units Induced by gem-Difluorination vs. Non-Fluorinated Cyclohexane-1,3-diones

A systematic study of functionalized gem-difluorocycloalkanes demonstrated that gem-difluorination reduces the pKa of proximal acidic groups by 0.3–0.5 units relative to their non-fluorinated counterparts [1]. Applying this shift to the known pKa of cyclohexane-1,3-dione (~8.15) yields an estimated pKa for 2,2-difluoro-5-methyl-1,3-cyclohexanedione in the range of 7.65–7.85 [2].

Acid dissociation constant Lead optimization Ionization state

LogP Reduction of 0.54–0.55 Units Induced by gem-Difluorination vs. Non-Fluorinated Cycloalkane Analogs

The same study reports that gem-difluorination decreases the logP of functionalized cycloalkanes by 0.54–0.55 units compared to their non-fluorinated analogs [1]. Using cyclohexane-1,3-dione (logP ~0.82) as a baseline, the estimated logP for 2,2-difluoro-5-methyl-1,3-cyclohexanedione is ~0.27–0.28 [2].

Lipophilicity LogP Drug-likeness

Metabolic Stability is Preserved or Slightly Improved by gem-Difluorination vs. Non-Fluorinated Cycloalkane Controls

Holovach et al. evaluated intrinsic clearance in human liver microsomes and found that gem-difluorination either did not affect or slightly improved metabolic stability relative to non-fluorinated cycloalkane controls [1]. This contrasts with many fluorination strategies that increase metabolic liability, positioning 2,2-difluoro-5-methyl-1,3-cyclohexanedione as a metabolically neutral or beneficial building block.

Metabolic stability Intrinsic clearance Drug metabolism

Optimal Application Scenarios for 2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate in Drug Discovery and Chemical Synthesis


Lead Optimization of Carboxylic Acid or Amine Bioisosteres Requiring Fine-Tuned pKa and logP

When a lead series based on cyclohexane-1,3-dione shows a suboptimal ionization profile or excessive lipophilicity, incorporation of 2,2-difluoro-5-methyl-1,3-cyclohexanedione as a scaffold replacement can reduce pKa by 0.3–0.5 units and logP by ~0.5 units while preserving (or slightly improving) metabolic stability [1]. This makes it a rational choice for medicinal chemists seeking to enhance solubility and reduce non-specific binding without introducing metabolic liabilities.

Synthesis of Fluorinated Heterocycles via Condensation and Annulation Reactions

The 1,3-diketone functionality enables condensation with hydrazines, amidines, and other binucleophiles to generate fluorinated pyrazoles, isoxazoles, and pyrimidines. The gem-difluoro group remains intact through these transformations, delivering fluorinated heterocycles that benefit from the improved physicochemical profile documented above [1]. The 5-methyl group provides a defined substitution pattern that is otherwise difficult to introduce at a late stage.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The relatively low molecular weight (162.13 g/mol anhydrous; 180.15 g/mol monohydrate) and the balanced hydrogen-bond donor/acceptor profile make this compound suitable as a fragment-sized building block. Its predicted lower logP (~0.27–0.28) versus typical fragment libraries improves aqueous solubility, facilitating fragment soaking experiments in crystallography [1].

Agrochemical Discovery Programs Requiring Fluorinated Cyclic Diones

Cyclohexane-1,3-dione derivatives are established herbicide pharmacophores (e.g., triketone herbicides). The gem-difluorinated analog offers enhanced soil mobility (lower logP) and potentially improved target-site binding due to altered pKa, making it a candidate for new herbicide development pipelines where environmental persistence and selectivity are key criteria [1].

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